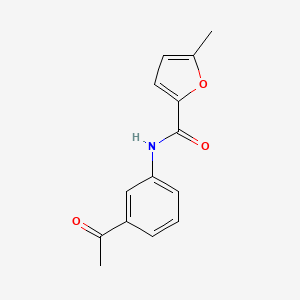

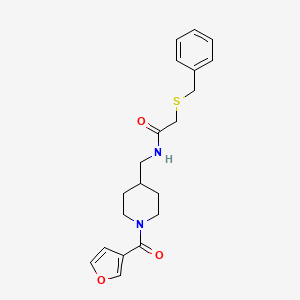

N-(3-acetylphenyl)-5-methyl-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cyclization or reactions with various reagents to introduce specific functional groups. For example, palladium-catalyzed cyclization has been used to synthesize related heterocyclic compounds from N-substituted furamides (Lindahl et al., 2006).

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction or DFT calculations, are common for understanding the conformation and geometry of similar compounds. For example, compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide have been characterized to determine molecular characteristics, contributing to a deeper understanding of their molecular interactions (Saeed et al., 2022).

科学的研究の応用

Antimicrobial Activity : A study by Makino (1962) synthesized compounds related to N-(3-acetylphenyl)-5-methyl-2-furamide, observing their antibacterial and antifungal activities. The ethyl derivative among these compounds was found to have effects nearly equal to that of nitrofuran on bacteria. The antifungal activity of these compounds was more or less effective on Trichophyton asteroides and Aspergillus fumigatus, but ineffective on other fungi (Makino, 1962).

Synthetic Methodologies : Lindahl et al. (2006) developed a new synthesis for furo[3,2-c]quinolin-4(5H)-one using a palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide. This research contributes to the field of synthetic chemistry, particularly in the synthesis of complex organic compounds (Lindahl et al., 2006).

Anti-hyperlipidemic Activity : A 2017 study by Hikmat et al. synthesized and evaluated the anti-hyperlipidemic activity of novel N-(benzoylphenyl)-2-furamides in Wistar rats. The study found that these compounds significantly reduced elevated plasma triglyceride levels, total cholesterol, and low-density lipoprotein cholesterol levels, indicating their potential as lipid-lowering agents (Hikmat et al., 2017).

Toxicity Studies : Gammal et al. (1984) investigated the toxicity of a series of 3-alkylfurans, including compounds structurally related to N-(3-acetylphenyl)-5-methyl-2-furamide, in mice. The study aimed to determine whether the chemical properties of these compounds are related to their toxic potential (Gammal et al., 1984).

DNA Binding Studies : Research by Laughton et al. (1995) investigated the binding of 2,5-bis(4-guanylphenyl)furan ("furamidine") to DNA. This study contributes to the understanding of how drugs interact with DNA, potentially leading to the development of new therapeutic agents (Laughton et al., 1995).

Molecular Synthesis and Properties : Alizadeh et al. (2007) described an effective route to synthesize functionalized furamide derivatives. This research highlights the versatility and potential applications of furamide derivatives in various fields of chemistry (Alizadeh et al., 2007).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as acetanilide, interact with their targets through electrophilic substitution . The compound may interact with its targets, leading to changes in the targets’ function and subsequent biological effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.

Pharmacokinetics

A compound with a similar structure, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gi absorption and is bbb permeant . These properties could impact the bioavailability of N-(3-acetylphenyl)-5-methyl-2-furamide.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(3-acetylphenyl)-5-methyl-2-furamide could have similar effects.

Safety and Hazards

将来の方向性

The future directions of research into similar compounds are vast. For instance, ongoing trials are investigating the combination of Inotuzumab with other agents in the relapse setting and the addition of Inotuzumab to frontline therapy . Additionally, new synthetic routes are being explored for the generation of new compounds .

特性

IUPAC Name |

N-(3-acetylphenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVURHIGCSZLZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)